[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine
Description
[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine is a bifunctional aromatic amine characterized by two phenoxy groups connected via a pentyloxy chain. Each benzene ring is substituted with an aminomethyl (-CH₂NH₂) group, resulting in a symmetrical structure.
Properties
IUPAC Name |
[4-[5-[4-(aminomethyl)phenoxy]pentoxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11H,1-3,12-15,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXDZXKNMNEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCCCOC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566017 | |
| Record name | [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224054-40-4 | |
| Record name | [Pentane-1,5-diylbis(oxy-4,1-phenylene)]dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-({5-[4-(aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(aminomethyl)phenol with 1-bromopentane to form 4-(aminomethyl)phenoxy pentane.
Coupling Reaction: The intermediate is then reacted with 4-hydroxybenzylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy-Aminomethyl Motifs
Compound A : 2-[4-(Aminomethyl)phenoxy]anisole hydrochloride (CAS: 1169974-82-6)
- Structure: Features a methoxy (-OCH₃) group on one benzene ring and an aminomethyl group on the other.
- Key Difference : The methoxy group introduces electron-donating effects, altering electronic distribution compared to the target compound’s unsubstituted rings.
- Relevance : Demonstrates how substituents affect solubility and receptor binding. Hydrochloride salt form enhances crystallinity .
Compound B : [3-[(5-chloro-6-piperazin-1-yl-3-pyridyl)oxymethyl]phenyl]methanamine
- Structure : Incorporates a pyridine-piperazine moiety linked to a benzylamine group.
Heterocyclic Analogues
Compound C : 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Structure: Contains a 1,3,4-oxadiazole ring instead of a phenoxy group.
- Key Difference : The oxadiazole ring improves metabolic stability and influences lipophilicity. Synthesized via polyphosphoric acid condensation, a method applicable to the target compound’s derivatives .
Compound D : 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine (CAS: 851116-16-0)
Substituted Benzylamine Derivatives
Compound E : N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine (CAS: 912569-67-6)
- Structure : Pyrazine ring replaces one benzene ring, introducing nitrogen atoms.
- Key Difference : Pyrazine’s electron-deficient nature enhances interactions with aromatic residues in enzyme active sites .
Compound F : [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
- Structure : Tetrahydropyran (oxane) ring provides a bulky, oxygen-rich substituent.
Physicochemical and Pharmacological Comparisons
Data Table: Key Properties of Selected Compounds
Biological Activity
[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine, with the CAS number 224054-40-4, is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes an aminomethyl group and phenoxy groups connected by a pentyl chain, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₆N₂O₂, with a molecular weight of 314.43 g/mol. The unique arrangement of functional groups contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₂ |
| Molecular Weight | 314.43 g/mol |
| CAS Number | 224054-40-4 |
| Purity | >97% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antiviral Activity : Studies have shown that similar aminomethyl derivatives exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. For instance, compounds based on the aminomethylbenzamide structure demonstrated effective inhibition of viral entry in cell cultures, with EC50 values below 10 μM for both EBOV and MARV .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, likely through enzyme inhibition pathways that are critical in inflammatory responses.
- Neuroprotective Properties : There is emerging evidence supporting the neuroprotective potential of related compounds, which could be explored further for therapeutic applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Filovirus Inhibition : A study published in Nature demonstrated that certain aminomethyl derivatives could significantly inhibit the entry of Ebola and Marburg viruses into Vero cells, highlighting their potential as therapeutic agents against these viruses .
- Inflammation Model : In a model of acute inflammation, derivatives were shown to reduce edema significantly compared to control groups, indicating their potential utility in treating inflammatory conditions.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| [4-(Aminomethyl)phenol] | Simple phenol derivative | Antimicrobial |
| 4-Hydroxybenzylamine | Aromatic amine | Neuroprotective |
| [4-(Aminomethyl)benzamide] | Benzamide derivative | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
